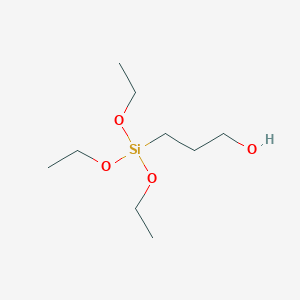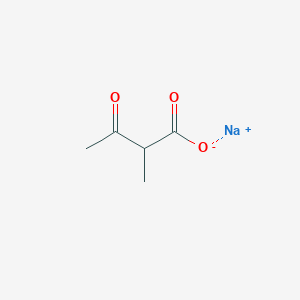
Methylacetoacetatesodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylacetoacetatesodiumsalt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:
CH3COCH2COOCH3+NaOCH3→CH3COCHNaCOOCH3+CH3OH
Industrial Production Methods
On an industrial scale, this compound is produced by treating diketene with methanol in the presence of sodium hydroxide. This method ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Methylacetoacetatesodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It undergoes nucleophilic substitution reactions due to the presence of the active methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetoacetates.
Aplicaciones Científicas De Investigación
Methylacetoacetatesodiumsalt has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of methylacetoacetatesodiumsalt involves its ability to act as a nucleophile due to the presence of the active methylene group. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Ethylacetoacetatesodiumsalt: Similar in structure but with an ethyl group instead of a methyl group.
Lithiumacetoacetate: Similar in structure but with lithium instead of sodium.
Diethyloxalacetatesodiumsalt: Similar in structure but with an oxalate group.
Uniqueness
Methylacetoacetatesodiumsalt is unique due to its specific reactivity and stability, making it a preferred choice in certain synthetic applications. Its sodium salt form enhances its solubility and reactivity compared to its ester counterparts .
Propiedades
Fórmula molecular |
C5H7NaO3 |
|---|---|
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
sodium;2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(4(2)6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
AGCGGNCZCFZBNN-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




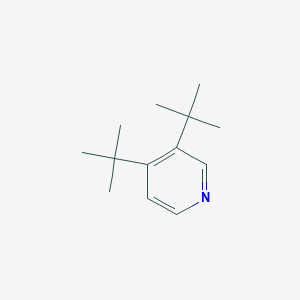

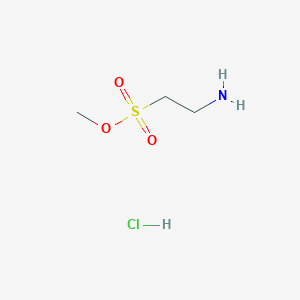
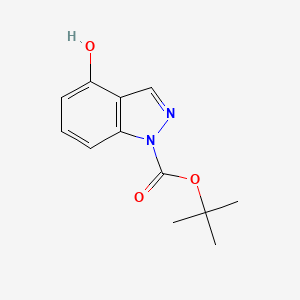

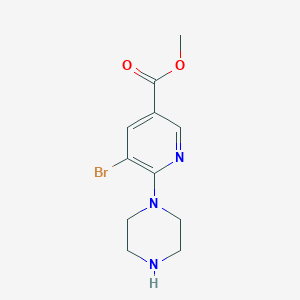
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)

![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)


